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Compound of Interest

Compound Name: 2-(Benzhydrylthio)ethanamine

Cat. No.: B8720121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Diphenylmethylthio)ethylamine, also known as 2-(benzhydrylthio)ethanamine, is a

thioether amine that has garnered interest in neuropharmacology due to its structural similarity

to the wakefulness-promoting agent, Modafinil. As a sulfur-containing analogue of Modafinil's

corresponding amine, this compound serves as a valuable tool for investigating the structure-

activity relationships of atypical dopamine transporter (DAT) inhibitors. Understanding the

chemical properties, synthesis, and biological activity of 2-(Diphenylmethylthio)ethylamine is

crucial for the development of novel therapeutics targeting monoamine transporters with

potentially improved pharmacological profiles.

This technical guide provides a comprehensive overview of 2-(Diphenylmethylthio)ethylamine,

including its physicochemical properties, a detailed synthesis protocol, its pharmacological

profile with a focus on its interaction with the dopamine transporter, and a discussion of its

mechanism of action.

Physicochemical Properties
A summary of the key physicochemical properties of 2-(Diphenylmethylthio)ethylamine is

presented in the table below. These properties are essential for its handling, formulation, and

interpretation of biological data.
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Property Value Reference

IUPAC Name 2-(benzhydrylthio)ethanamine PubChem

Synonyms

2-

(Diphenylmethylthio)ethylamin

e, 2-

benzhydrylsulfanylethanamine

PubChem

CAS Number 15515-59-0 PubChem

Molecular Formula C₁₅H₁₇NS PubChem

Molecular Weight 243.4 g/mol PubChem

Appearance
Not specified in literature; likely

an oil or low-melting solid
Inferred

XLogP3-AA 3.1 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 5 PubChem

Synthesis of 2-(Diphenylmethylthio)ethylamine
The synthesis of 2-(Diphenylmethylthio)ethylamine can be achieved through the coupling of

diphenylmethanol with cysteamine hydrochloride. The following protocol is adapted from a

reported synthesis of Modafinil analogues.[1]

Reaction Scheme
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Synthesis of 2-(Diphenylmethylthio)ethylamine.

Experimental Protocol
Materials:

Diphenylmethanol

Cysteamine hydrochloride

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Glacial acetic acid

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser
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Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a solution of diphenylmethanol (1 equivalent) in glacial acetic acid, add cysteamine

hydrochloride (1.2 equivalents).

To the stirred mixture, add boron trifluoride diethyl etherate (1.5 equivalents) dropwise at

room temperature.

Heat the reaction mixture to 80-90 °C and maintain for approximately 20-30 minutes. Monitor

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

Basify the aqueous mixture with a saturated sodium bicarbonate solution until the pH is

approximately 8-9.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine (2 x 30 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator to yield the crude product.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-

(Diphenylmethylthio)ethylamine. For the hydrochloride salt, the free base can be dissolved in

a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent.

Pharmacology and Mechanism of Action
2-(Diphenylmethylthio)ethylamine is an inhibitor of the dopamine transporter (DAT), and also

exhibits inhibitory activity at the serotonin transporter (SERT) and norepinephrine transporter
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(NET). Its primary mechanism of action is the blockade of dopamine reuptake from the synaptic

cleft, leading to an increase in the extracellular concentration of dopamine.

Monoamine Transporter Binding Affinities
The binding affinities of 2-(Diphenylmethylthio)ethylamine for the human dopamine, serotonin,

and norepinephrine transporters have been determined using radioligand binding assays. The

inhibition constants (Ki) are summarized in the table below.

Transporter Kᵢ (nM)

Dopamine Transporter (DAT) 142

Serotonin Transporter (SERT) 3200

Norepinephrine Transporter (NET) 5700

Data from Kean et al., J. Med. Chem. 2014, 57, 3, 1000–1013.[1]

These data indicate that 2-(Diphenylmethylthio)ethylamine is a potent inhibitor of the dopamine

transporter with moderate selectivity over the serotonin and norepinephrine transporters.

Mechanism of Action at the Dopamine Transporter
As an analogue of Modafinil, 2-(Diphenylmethylthio)ethylamine is considered an "atypical"

dopamine transporter inhibitor. Atypical DAT inhibitors are a class of compounds that, while

blocking dopamine reuptake, do not produce the same psychostimulant and reinforcing effects

as classical DAT inhibitors like cocaine.[2][3] The proposed mechanism for this difference in

pharmacological profile lies in the conformational state of the transporter that these inhibitors

stabilize upon binding.

Classical DAT inhibitors, such as cocaine, are thought to bind to and stabilize the outward-

facing conformation of the transporter.[4] In contrast, atypical inhibitors like Modafinil and its

analogues are hypothesized to bind to a more inward-facing or occluded conformation of the

DAT.[2][4] This differential interaction with the transporter is believed to lead to a slower onset

of DAT inhibition and a different downstream signaling cascade, resulting in a reduced abuse

liability.
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Dopamine signaling at the synapse.

Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibition

constant (Kᵢ) of 2-(Diphenylmethylthio)ethylamine for the dopamine transporter.

Materials:

HEK293 cells stably expressing the human dopamine transporter (hDAT)

[³H]WIN 35,428 (radioligand)

Cocaine hydrochloride (for non-specific binding determination)

2-(Diphenylmethylthio)ethylamine (test compound)

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
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96-well microplates

Glass fiber filters (e.g., Whatman GF/B)

Cell harvester

Scintillation counter

Scintillation fluid

Procedure:

Membrane Preparation:

Culture HEK293-hDAT cells to confluency.

Harvest cells and homogenize in ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Binding Assay:

In a 96-well plate, add in triplicate:

50 µL of assay buffer (for total binding).

50 µL of 10 µM cocaine (for non-specific binding).

50 µL of varying concentrations of 2-(Diphenylmethylthio)ethylamine.

Add 50 µL of [³H]WIN 35,428 (at a concentration close to its Kd, e.g., 2 nM) to all wells.

Add 150 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.
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Incubate the plate at room temperature for 2 hours with gentle agitation.

Filtration and Counting:

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5%

polyethyleneimine (PEI) using a cell harvester.

Wash the filters three times with ice-cold assay buffer.

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the concentration of 2-

(Diphenylmethylthio)ethylamine.

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand binding assay workflow.
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Conclusion
2-(Diphenylmethylthio)ethylamine is a potent and selective dopamine transporter inhibitor with

a pharmacological profile characteristic of an atypical DAT inhibitor. Its synthesis is

straightforward, and its biological activity can be readily characterized using standard in vitro

assays. As a structural analogue of Modafinil, it represents an important chemical scaffold for

the design and development of novel therapeutic agents for disorders involving dopaminergic

dysfunction, with the potential for reduced abuse liability compared to classical

psychostimulants. Further research into the in vivo effects and the precise molecular

interactions of 2-(Diphenylmethylthio)ethylamine with the dopamine transporter will be crucial in

fully elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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